

An In-depth Technical Guide to Methyl 5-bromopyridine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-bromopyridine-2-carboxylate

Cat. No.: B1661943

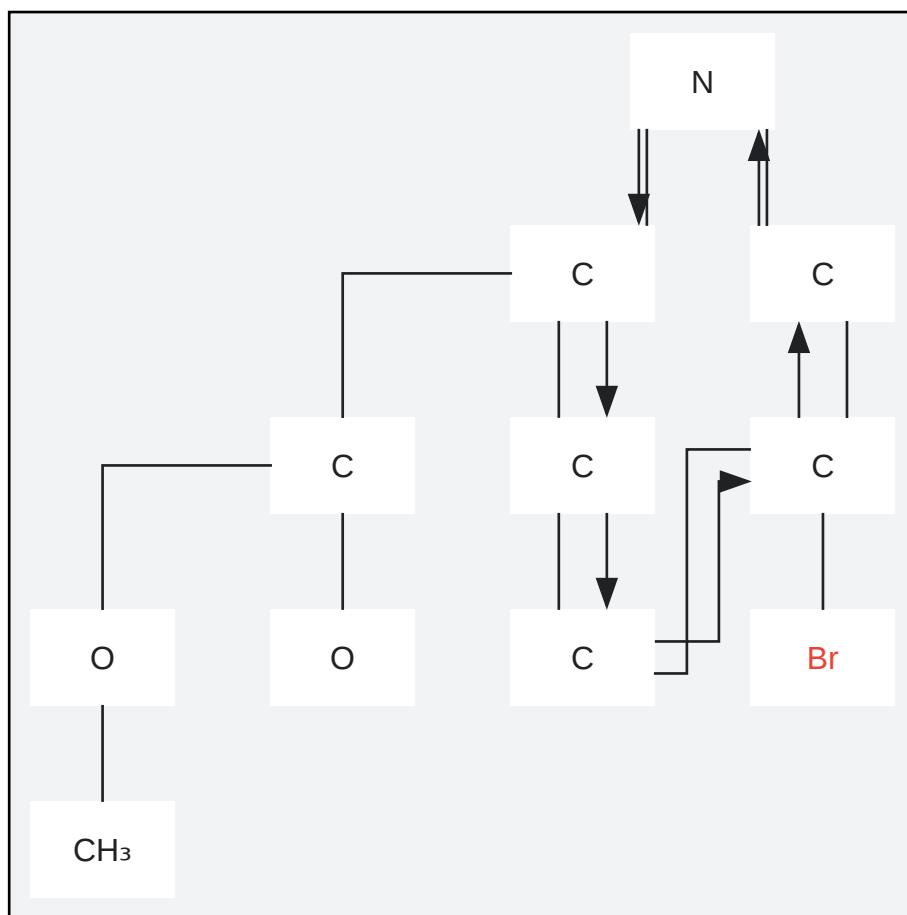
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of **Methyl 5-bromopyridine-2-carboxylate**, a key intermediate in organic synthesis.

Compound Identity and Structure

Methyl 5-bromopyridine-2-carboxylate, also known as methyl 5-bromopicolinate, is a halogenated pyridine derivative.^{[1][2]} Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl ester group at the 2-position.



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Caption: Chemical structure of **Methyl 5-bromopyridine-2-carboxylate**.

Physicochemical and Identification Data

The key properties and identifiers of the compound are summarized below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ BrNO ₂	[1] [3]
Molecular Weight	216.03 g/mol	[1] [3]
IUPAC Name	methyl 5-bromopyridine-2-carboxylate	[1]
CAS Number	29682-15-3	[1] [3]
Appearance	White to pale yellow crystalline powder	[4]
Melting Point	98-105 °C	[4]
SMILES	COC(=O)C1=NC=C(C=C1)Br	[1]
InChIKey	JEURNBCYNWNADN-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **Methyl 5-bromopyridine-2-carboxylate**. While full spectra are available in databases such as SpectraBase, the following tables summarize the expected characteristic signals.[\[5\]](#)

Table 3.1: ¹H NMR Spectral Data (Expected) Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~8.7	d	H6 (Pyridine ring)	Proton adjacent to Nitrogen, ortho to the ester.
~8.1	dd	H4 (Pyridine ring)	Proton between Br and the ester group.
~7.9	d	H3 (Pyridine ring)	Proton ortho to the ester group.
~4.0	s	-OCH ₃ (Methyl ester)	Singlet for the three equivalent protons of the methyl group.

Table 3.2: ^{13}C NMR Spectral Data (Expected) Full spectrum available on SpectraBase.[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester carbonyl)
~151	C6 (Pyridine ring)
~148	C2 (Pyridine ring)
~141	C4 (Pyridine ring)
~128	C3 (Pyridine ring)
~121	C5 (Pyridine ring, C-Br)
~53	-OCH ₃ (Methyl ester)

Table 3.3: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (aliphatic, CH ₃)
1750-1735	Strong	C=O stretch (ester)
1600-1450	Medium	C=C and C=N stretch (ring)
1300-1100	Strong	C-O stretch (ester)
~700	Strong	C-Br stretch

Table 3.4: Mass Spectrometry (MS) Data (Expected)

m/z Value	Ion	Notes
215/217	[M] ⁺ (Molecular Ion)	Characteristic isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1 ratio).
184/186	[M - OCH ₃] ⁺	Loss of the methoxy radical from the ester group.
156/158	[M - COOCH ₃] ⁺	Loss of the entire carbomethoxy group.
128	[M - Br - CO] ⁺ or [C ₅ H ₄ NCO] ⁺	Fragmentation involving the loss of bromine and carbon monoxide.

Experimental Protocol: Synthesis

Methyl 5-bromopyridine-2-carboxylate is commonly synthesized via Fischer esterification from its corresponding carboxylic acid. A typical procedure involves the use of thionyl chloride in methanol.

Reaction: 5-bromopyridine-2-carboxylic acid → **Methyl 5-bromopyridine-2-carboxylate**

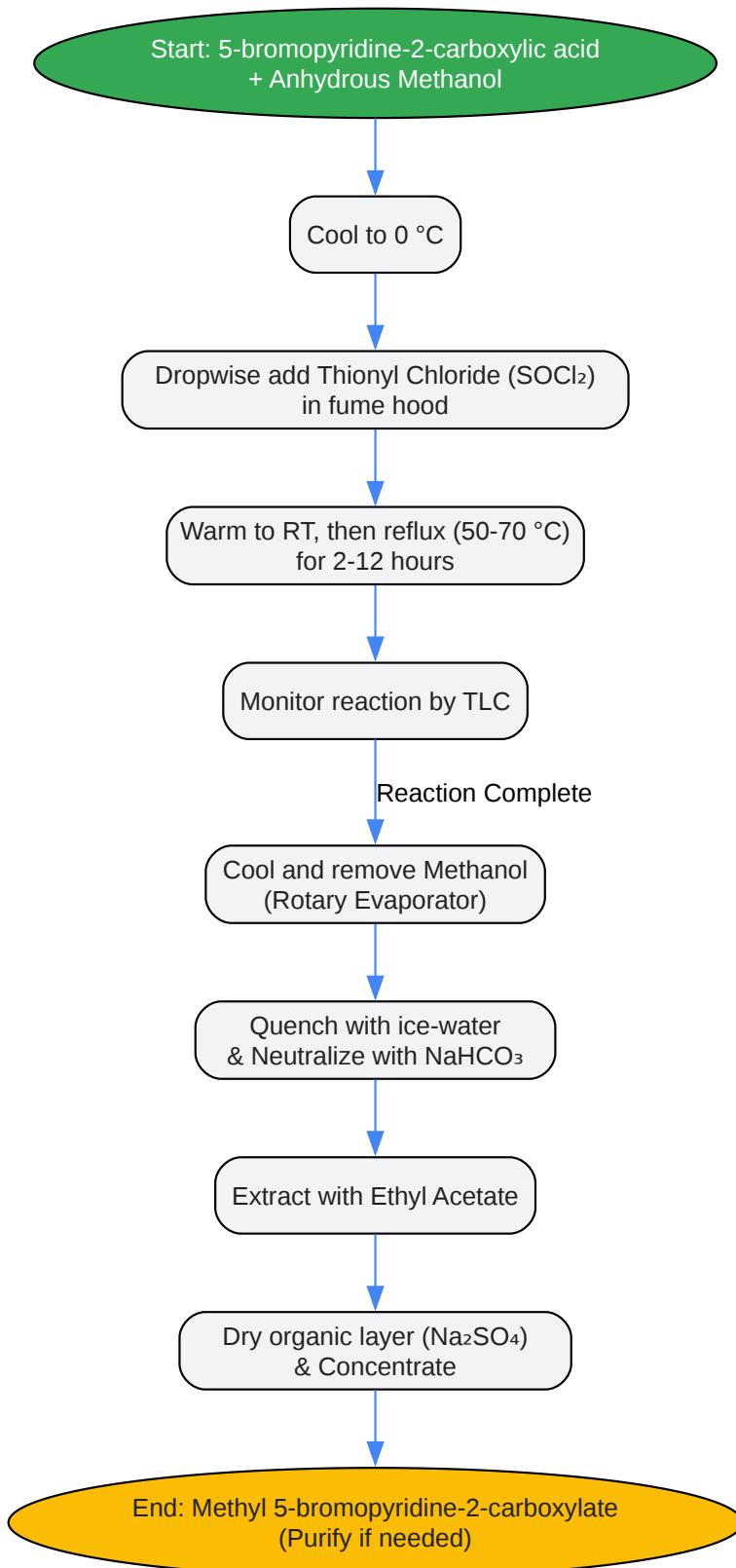
Materials:

- 5-bromopyridine-2-carboxylic acid
- Anhydrous Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Ice-water bath
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Rotary evaporator

Procedure:

- A solution of 5-bromopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- The flask is cooled to 0 °C in an ice-water bath.
- Thionyl chloride (SOCl₂) (2.0-10.0 eq.) is added dropwise to the stirred solution.^[6] The addition should be performed slowly to control the exothermic reaction and the evolution of HCl and SO₂ gas. This step should be conducted in a well-ventilated fume hood.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 50-70 °C) for 2-12 hours.^{[4][6]}
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
- The resulting residue is carefully poured onto crushed ice or ice-water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

- The aqueous mixture is then extracted with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- The crude **Methyl 5-bromopyridine-2-carboxylate** can be further purified by recrystallization or column chromatography if necessary.

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Caption: General workflow for the synthesis of **Methyl 5-bromopyridine-2-carboxylate**.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 5-bromopyridine-2-carboxylate** presents several hazards.

Hazard Type	GHS Classification	Precautionary Statements	Reference
Health Hazard	H315: Causes skin irritation (Skin Irrit. 2)	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.	[1]
Health Hazard	H319: Causes serious eye irritation (Eye Irrit. 2A)	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help.	[1]
Health Hazard	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/va	[1]

(STOT SE 3)

pors/spray. P271: Use only outdoors or in a well-ventilated area.

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell.

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be performed in a well-ventilated chemical fume hood.

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